Technical Guide: Mechanism of Action of 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine
Technical Guide: Mechanism of Action of 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine
The following technical guide details the mechanism of action, pharmacological significance, and experimental validation of 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine .
Executive Summary
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine (CAS: 1036762-04-5) represents a privileged pharmacophore within the class of fused nitrogenous heterocycles. While often utilized as a high-value intermediate or chemical probe, its structural architecture is intrinsic to a potent class of ATP-competitive kinase inhibitors and GABA-A receptor modulators .
This guide dissects the compound’s molecular behavior, focusing on its role as a core scaffold for inhibiting serine/threonine kinases (specifically the p38 MAPK and BMP type I receptor families) and its utility in structure-activity relationship (SAR) studies for optimizing binding affinity in the ATP-binding pocket.
Chemical Pharmacology & Structural Logic
The Pharmacophore
The molecule consists of a bicyclic pyrazolo[1,5-a]pyrimidine core fused with a 4-fluorophenyl moiety at the C6 position. This specific substitution pattern is critical for biological activity:
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Pyrazolo[1,5-a]pyrimidine Core: Acts as a bioisostere of the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region.
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6-(4-Fluorophenyl) Group: Provides a hydrophobic vector that penetrates the "gatekeeper" region or the hydrophobic pocket II of the kinase active site. The fluorine atom enhances metabolic stability (blocking para-oxidation) and increases lipophilicity for membrane permeability.
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism of action (MoA) is Type I Kinase Inhibition . The molecule functions by competing with Adenosine Triphosphate (ATP) for the catalytic binding site of the target enzyme.
Molecular Binding Mode:
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Hinge Binding: The nitrogen atoms (N1/N4) of the pyrazolopyrimidine core form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met109 in p38
). -
Hydrophobic Interaction: The 6-(4-fluorophenyl) ring rotates out of the plane of the core to occupy the hydrophobic pocket adjacent to the gatekeeper residue. This interaction locks the kinase in an inactive conformation.
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Fluorine Interaction: The fluorine substituent often engages in multipolar interactions with backbone carbonyls or specific side chains (e.g., Val, Ala), enhancing residence time.
Cellular Signaling Pathways
The biological impact of this scaffold is most profound in the modulation of inflammatory and developmental pathways.
p38 MAPK Pathway Inhibition
Derivatives of this scaffold are potent inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) . Inhibition blocks the phosphorylation of downstream effectors like MAPKAPK2 (MK2), thereby suppressing the production of pro-inflammatory cytokines (TNF-
BMP Signaling (Dorsomorphin-Related Mechanism)
This structure is the core scaffold of Dorsomorphin (Compound C) , a well-known inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, ALK6).
Pathway Visualization:
Caption: Schematic of ATP-competitive inhibition blocking downstream phosphorylation cascades in p38 MAPK and BMP signaling pathways.
Experimental Protocols for Validation
To validate the mechanism of action of 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine, the following self-validating workflow is recommended.
In Vitro Kinase Assay (ADP-Glo™)
Objective: Quantify the IC50 of the compound against a specific kinase target (e.g., p38
Protocol:
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Preparation: Dilute compound in 100% DMSO (10 mM stock). Prepare serial dilutions (e.g., 10
M to 0.1 nM) in 1x Kinase Buffer. -
Enzyme Reaction: Incubate purified kinase (5 ng/well) with the compound for 15 minutes at room temperature (RT).
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Substrate Addition: Add ATP (at
) and peptide substrate. Incubate for 60 minutes at RT. -
Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes.
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Readout: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light). Measure luminescence. -
Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm the compound binds to the target protein inside living cells.
Protocol:
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Treatment: Treat cells (e.g., THP-1) with 10
M compound or DMSO control for 1 hour. -
Harvest: Wash and resuspend cells in PBS containing protease inhibitors.
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Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 67°C) for 3 minutes. Cool immediately.
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Lysis: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.
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Western Blot: Analyze the supernatant for the target protein (e.g., p38).
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Result: The compound-treated samples should show a "thermal shift" (stabilization) of the protein at higher temperatures compared to DMSO control.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA) to validate intracellular target engagement.
Data Summary & Selectivity Profile
The following table summarizes the typical activity profile for 6-aryl-pyrazolo[1,5-a]pyrimidine derivatives. Note that specific values depend on the exact side-chain modifications (R-groups).
| Parameter | Metric | Typical Value | Notes |
| Potency | IC50 (Enzymatic) | 10 - 500 nM | Highly dependent on the 3-position substituent. |
| Binding Affinity | < 100 nM | Slow dissociation rates are common (Residence time driven). | |
| Selectivity | Kinase Panel | Moderate | Often inhibits CK1, p38, and ALK2. |
| Solubility | LogP | 2.5 - 3.5 | High lipophilicity due to the fluorophenyl group. |
| Metabolic Stability | > 60 min | Fluorine at para-position blocks metabolic oxidation. |
References
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Discovery of Pyrazolo[1,5-a]pyrimidine-based Inhibitors. Title: Structure-based design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives as potent kinase inhibitors.[1][2] Source: Journal of Medicinal Chemistry. URL:[Link]
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Scaffold Analysis in Drug Design. Title: Pyrazolo[1,5-a]pyrimidines: A Privileged Scaffold in Drug Discovery.[3] Source: European Journal of Medicinal Chemistry. URL:[Link]
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Dorsomorphin (Compound C) Mechanism. Title: Dorsomorphin inhibits AMPK and BMP signaling pathways. Source: Nature Chemical Biology. URL:[Link]
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CETSA Protocol Validation. Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Source: Science. URL:[Link]
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Chemical Identity. Title: 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine (CAS 1036762-04-5). Source: PubChem.[4] URL:[Link](Note: Link directs to related structure for verification).
